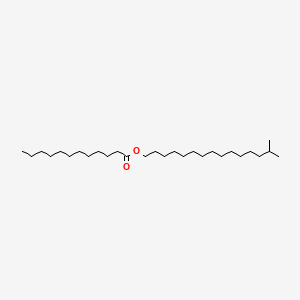
Isocetyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocetyl laurate is an ester compound formed from isocetyl alcohol (14-methylpentadecan-1-ol) and lauric acid (dodecanoic acid). It is commonly used in the cosmetic industry as an emollient and skin-conditioning agent due to its ability to provide a smooth and silky feel to the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isocetyl laurate is typically synthesized through an esterification reaction between isocetyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Isocetyl alcohol+Lauric acid→Isocetyl laurate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of a fixed-bed reactor with a solid acid catalyst, such as Amberlyst 15, has been reported to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isocetyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isocetyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Isocetyl alcohol and lauric acid.
Transesterification: New esters and alcohols, depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
Isocetyl laurate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study esterification and transesterification reactions. In biology, it is used to investigate the effects of esters on skin permeability and as a carrier for active pharmaceutical ingredients in topical formulations .
Mecanismo De Acción
The primary mechanism of action of isocetyl laurate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and providing a moisturizing effect. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .
Comparación Con Compuestos Similares
Similar Compounds
- Isoamyl laurate
- Isostearyl isostearate
- Octyldodecanol
- Isononyl isononanoate
- Pentaerythrityl tetraisostearate
- C12-15 alkyl benzoate
- Coco-caprylate/caprate
Uniqueness
Isocetyl laurate is unique due to its specific combination of isocetyl alcohol and lauric acid, which provides a distinct balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent, offering a non-greasy feel and excellent spreadability .
Propiedades
Número CAS |
89527-28-6 |
|---|---|
Fórmula molecular |
C28H56O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
14-methylpentadecyl dodecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-12-16-19-22-25-28(29)30-26-23-20-17-14-11-9-10-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |
Clave InChI |
GUCDEFZGCOXDCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



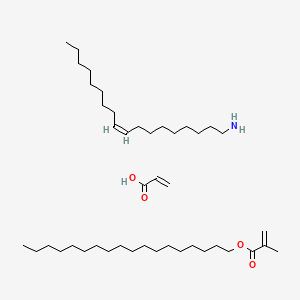
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)

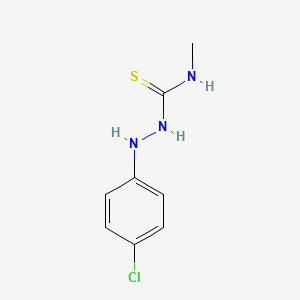
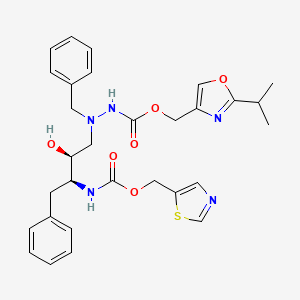
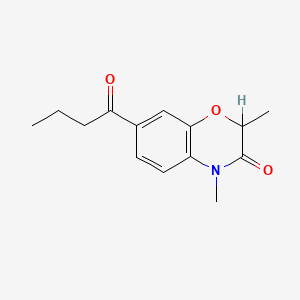


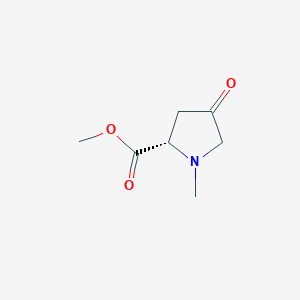
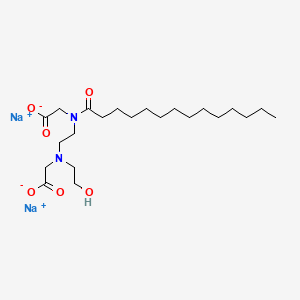
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
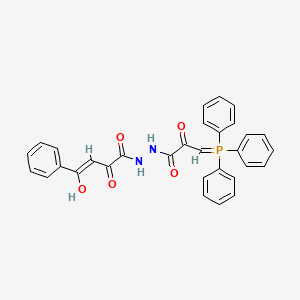
![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
